molecular formula C14H13ClN2O B2731319 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole CAS No. 1178208-11-1

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole

Cat. No.: B2731319
CAS No.: 1178208-11-1
M. Wt: 260.72
InChI Key: XLMIYDCRMVKXEY-UHFFFAOYSA-N
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Description

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a 3-chloropropynyl substituent attached to a phenoxymethyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and analgesic activities . The phenoxymethyl moiety is structurally analogous to bioactive aryloxy pyrazoles, which are frequently employed as intermediates in synthesizing pharmacologically active molecules .

Properties

IUPAC Name

4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17-10-13(9-16-17)11-18-14-6-4-12(5-7-14)3-2-8-15/h4-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIYDCRMVKXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=C(C=C2)C#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178208-11-1
Record name 4-[4-(3-chloroprop-1-yn-1-yl)phenoxymethyl]-1-methyl-1Ð?-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Preparation of 3-Chloroprop-1-yne: This intermediate is synthesized through the chlorination of propyne.

    Formation of 4-(3-Chloroprop-1-yn-1-yl)phenol: This step involves the reaction of 3-chloroprop-1-yne with phenol under basic conditions.

    Synthesis of this compound: The final compound is obtained by reacting 4-(3-chloroprop-1-yn-1-yl)phenol with 1-methyl-1H-pyrazole in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropropynyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropynyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of propyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various pyrazole compounds indicated that many derivatives, including those with similar structures to 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole, demonstrated effective antibacterial and antifungal activities against multiple strains of pathogens, including Staphylococcus aureus and Candida albicans .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been investigated extensively. In vitro studies have shown that compounds with a pyrazole core can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 Value (µM)
4-(Chloroprop-1-ynyl)pyrazoleMCF-715
4-(Chloroprop-1-ynyl)pyrazoleHCT11620
4-(Chloroprop-1-ynyl)pyrazoleHepG218

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. A study highlighted the efficacy of certain pyrazoles in reducing inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases . The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines.

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests may offer a new avenue for developing environmentally friendly agricultural products .

Polymer Chemistry

In material science, pyrazole derivatives are explored for their role as additives in polymer formulations. They can enhance the thermal stability and mechanical properties of polymers due to their unique chemical structure .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against standard bacterial strains. The results indicated that compounds similar to this compound displayed superior activity compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Inhibition

In a controlled laboratory setting, researchers assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The findings revealed a dose-dependent response, with significant inhibition observed at higher concentrations, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Functional Group Impact
4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole (Target) Pyrazole - 3-Chloropropynyl (C≡C-Cl)
- Phenoxymethyl (OCH₂Ph)
- Chloropropynyl: High electrophilicity; potential for covalent binding.
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole - 4-Chlorophenoxy (OPh-Cl)
- Carbaldehyde (CHO)
- Carbaldehyde: Enhances reactivity for Schiff base formation; modulates solubility.
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic Acid - Phenoxymethyl (OCH₂Ph)
- Methoxyethyl (OCH₂CH₂OMe)
- Boronic acid: Facilitates HDAC inhibition via chelation; methoxyethyl improves solubility.
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole - 4-Chlorobenzoyl (COPh-Cl)
- 4-Chlorobenzoate ester
- Chlorobenzoyl: Increases lipophilicity; ester group may enhance membrane permeability.
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole - Phenoxy (OPh)
- Carbaldehyde (CHO)
- Phenoxy: Similar to target’s phenoxymethyl but lacks methylene spacer.

Key Observations :

  • This contrasts with carbaldehyde-containing pyrazoles (e.g., ), which are more reactive but less stable in physiological conditions.

Pharmacological Activity

Antimicrobial and Anti-inflammatory Potential
  • Aryloxy Pyrazoles: Compounds like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit notable antimicrobial activity against Gram-positive bacteria, attributed to the electron-withdrawing chlorophenoxy group . The target compound’s phenoxymethyl and chloropropynyl groups may similarly enhance antimicrobial efficacy through increased membrane penetration.
  • Chlorobenzoyl Derivatives : 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate demonstrates anti-inflammatory activity via COX-2 inhibition . The target’s chloropropynyl group could mimic this effect by stabilizing enzyme-inhibitor interactions.
Antiproliferative Activity
  • Triazole-Pyrazole Hybrids : Compounds such as those in show antiproliferative activity against cancer cell lines (e.g., MCF-7), likely due to triazole-mediated DNA intercalation. The target compound lacks a triazole moiety but may leverage its chloropropynyl group for alkylation-based cytotoxicity.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects : The chloropropynyl group in the target compound increases electron deficiency in the pyrazole ring compared to methoxyethyl or carbaldehyde substituents . This may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors).
  • Crystal Packing: Analogs like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit weak C–H···π interactions in crystal structures , suggesting the target compound may adopt similar packing motifs, influencing solubility and stability.

Biological Activity

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16ClN3OC_{15}H_{16}ClN_{3}O, with a molecular weight of approximately 285.76 g/mol. The structure features a pyrazole ring substituted with a chloropropynyl phenoxy group, which is crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
  • Antioxidant Properties : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Test Method Results Reference
AntimicrobialAgar diffusion methodInhibition of growth in E. coli and S. aureus
AntioxidantDPPH radical scavenging assaySignificant reduction in DPPH absorbance
CytotoxicityMTT assayIC50 values indicating moderate toxicity
Enzyme InhibitionEnzyme kineticsInhibition of specific enzymes (e.g., COX)

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity

Another significant study assessed the antioxidant capacity of the compound using the DPPH assay. The results indicated that it effectively scavenged free radicals, suggesting its potential application in preventing oxidative stress-related diseases .

Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Treatments : Potential development into a new class of antibiotics.
  • Antioxidant Supplements : Use in formulations aimed at reducing oxidative damage in cells.

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